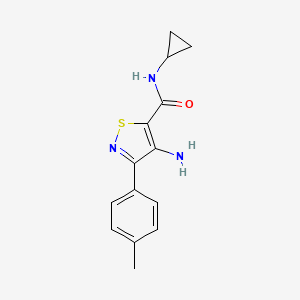

4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-8-2-4-9(5-3-8)12-11(15)13(19-17-12)14(18)16-10-6-7-10/h2-5,10H,6-7,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQXRXDPCHBRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: As a potential therapeutic agent for various diseases.

Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Key Observations :

- Replacing the cyclopropaneamido group (as in ) with a simpler cyclopropylcarboxamide may reduce steric hindrance, favoring target engagement.

- The oxazolo-pyrimidine derivatives in demonstrate that 4-methylphenyl substitution enhances thermal stability and crystallinity, which may extrapolate to the thiazole series.

Biological Activity

4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, which is significant for its biological properties.

Mechanisms of Biological Activity

Research indicates that thiazole derivatives often exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms through which this compound operates include:

- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit various enzymes associated with cancer cell proliferation and survival.

- Interaction with Membrane Proteins : The compound may affect the function of membrane proteins such as P-glycoprotein (P-gp), which is involved in drug transport and resistance mechanisms in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table of its activity against different cell lines:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| A-431 (human epidermoid carcinoma) | < 10 | Antitumor |

| U251 (human glioblastoma) | 15 | Antitumor |

| MCF-7 (breast cancer) | 20 | Antitumor |

| S. aureus (bacterial infection) | 25 | Antimicrobial |

Case Studies

- Antitumor Activity : In vivo studies demonstrated that the compound significantly reduced tumor volume in mouse models without noticeable side effects. It was particularly effective against A-431 and U251 cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Properties : The compound exhibited promising antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the thiazole ring and the phenyl substituents can enhance biological activity. For instance, the presence of electron-donating groups on the phenyl ring increases cytotoxicity against cancer cells .

Q & A

Q. What are the established synthetic routes for 4-amino-N-cyclopropyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving:

- Cyclopropane ring formation : Introduction of the cyclopropylamine group via nucleophilic substitution or coupling reactions under anhydrous conditions.

- Thiazole core assembly : Cyclization of thiourea derivatives with α-haloketones, requiring precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

- Carboxamide functionalization : Amidation reactions using coupling agents like EDC/HOBt, with yields sensitive to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Mandatory characterization includes:

- Spectroscopic analysis : - and -NMR to verify aromatic protons (δ 6.5–8.0 ppm) and cyclopropane signals (δ 1.0–2.5 ppm). IR spectroscopy confirms carboxamide C=O stretching (~1650 cm) and NH bending (~1600 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 316.12) and rule out byproducts .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) microanalysis to ensure >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclopropane ring formation?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (e.g., Pd/C, 1–5 mol%), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal conditions while minimizing trials .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 30 mins) and improves cyclopropane yield by enhancing reaction homogeneity .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or derivatization (e.g., prodrug formulations) to address low aqueous solubility, which may skew in vitro activity assays .

- Orthogonal assays : Validate target binding via surface plasmon resonance (SPR) alongside enzymatic assays to distinguish true activity from assay artifacts .

- Batch-to-batch purity checks : Employ HPLC with UV/Vis detection (λ = 254 nm) to ensure consistent impurity profiles (<2% by area) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use software like AutoDock Vina to model binding poses in target active sites, prioritizing hydrogen bonding with the carboxamide group and π-π stacking with the 4-methylphenyl moiety .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (ΔG) and identify key residues for mutagenesis studies .

Q. How can researchers evaluate the compound’s stability under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Analytical monitoring : Track stability via UPLC-MS every 24 hrs to quantify degradation products and establish shelf-life recommendations .

Q. What advanced techniques validate the compound’s role in modulating specific signaling pathways?

- CRISPR/Cas9 knockouts : Silence putative target genes (e.g., kinases) in cell lines to confirm pathway-specific effects .

- Metabolomics profiling : Use LC-MS-based untargeted metabolomics to identify downstream metabolites altered by compound treatment .

Methodological Notes

- Contradiction analysis : When conflicting data arise (e.g., variable IC values), cross-validate using isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .

- Environmental impact : Follow DOE guidelines (e.g., EPACT) to assess atmospheric fate of byproducts, including photodegradation half-lives and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.